molecular formula C5H5NO3 B2848173 2(1H)-Pyridinone, 4,5-dihydroxy- CAS No. 57905-79-0

2(1H)-Pyridinone, 4,5-dihydroxy-

Cat. No. B2848173
CAS RN: 57905-79-0
M. Wt: 127.099
InChI Key: NKZIETIAJOSOJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2(1H)-Pyridinone, 4,5-dihydroxy-” has been reported. For instance, the acid-catalyzed cyclocondensation in refluxing acetonitrile of aqueous glyoxal with N-heteroaryl-N’-phenylureas led to the formation of the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy. Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .


Chemical Reactions Analysis

The photolysis of trans-4,5-dihydroxy-1,2-dithiacyclohexane in aqueous and CH2Cl2 solution yields two isomers of 2,3-dihydroxy-1-mercaptotetrahydrothiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone has a melting point of 160-162 °C (from acetonitrile) and its IR (KBr) values are 3323 (OH), 3058, 2943, 1730 (C=O), 1596, 1487, 1402, 1280, 1139 cm-1 .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, (S)-4,5-dihydroxy-2,3-pentanedione, commonly known as (S)-DPD, is a small signaling molecule able to modulate bacterial Quorum Sensing (QS) in both Gram-negative and Gram-positive bacteria .

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dihydroxy-1,4-dithiane, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long lasting effects .

Future Directions

The future directions for the study of similar compounds include the discovery of novel compounds structurally related to (S)-4,5-dihydroxy-2,3-pentanedione, commonly known as (S)-DPD. These compounds could potentially modulate bacterial Quorum Sensing (QS) in both Gram-negative and Gram-positive bacteria .

properties

IUPAC Name

4,5-dihydroxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-5(9)6-2-4(3)8/h1-2,8H,(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIETIAJOSOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,4,5-triol

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